REACTION_CXSMILES
|
[ClH:1].[Cl:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]([CH3:9])[CH3:8].[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[CH3:8][N:7]([CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][S:12][C:11](=[NH:10])[NH2:13] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCCN(C)C
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at ambient temperature for 24 hours
|
Duration
|
24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(CCCCSC(N)=N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[Cl:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]([CH3:9])[CH3:8].[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[CH3:8][N:7]([CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][S:12][C:11](=[NH:10])[NH2:13] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCCN(C)C
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at ambient temperature for 24 hours
|
Duration
|
24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(CCCCSC(N)=N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |